molecular formula C14H8Br2F3NO B3011566 2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol CAS No. 391607-57-1

2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol

Cat. No.: B3011566
CAS No.: 391607-57-1
M. Wt: 423.027
InChI Key: MSJGEOJNRDBOGI-IFRROFPPSA-N
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Description

2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol is a halogenated Schiff base derivative featuring a phenol core substituted with bromine atoms at the 2- and 4-positions and an iminomethyl group at the 6-position. The imine moiety is further functionalized with a 4-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing characteristics. This compound’s molecular formula is C₁₄H₉Br₂F₃NO, with a molecular weight of 438.04 g/mol. The bromine substituents enhance steric bulk and electrophilicity, while the trifluoromethyl group contributes to lipophilicity and metabolic stability, making it a candidate for agrochemical or pharmaceutical applications .

Properties

IUPAC Name

2,4-dibromo-6-[[4-(trifluoromethyl)phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2F3NO/c15-10-5-8(13(21)12(16)6-10)7-20-11-3-1-9(2-4-11)14(17,18)19/h1-7,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJGEOJNRDBOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=CC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol typically involves the reaction of 2,4-dibromophenol with 4-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is catalyzed by an acid or base, and the imine formation is facilitated by the presence of a dehydrating agent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional nuances of the target compound are best understood through comparison with analogous Schiff bases and halogenated phenols. Key differences lie in substitution patterns, electronic effects, and biological activities.

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Compounds

Compound Name Benzene Substituents Imine Substituent Molecular Formula Molecular Weight (g/mol) Key Electronic Properties
Target Compound 2,4-DiBr, 6-iminomethyl 4-(Trifluoromethyl)phenyl C₁₄H₉Br₂F₃NO 438.04 High HOMO-LUMO gap (4.076 eV)
4-Bromo-2-methoxy-6-{[3-(CF₃)phenyl]imino}benzenol 4-Br, 2-OCH₃, 6-iminomethyl 3-(Trifluoromethyl)phenyl C₁₅H₁₁BrF₃NO₂ 374.16 Lower steric hindrance, altered HOMO localization
2-Bromo-4-methoxy-6-{[4-(CF₃)phenyl]imino}benzenol 2-Br, 4-OCH₃, 6-iminomethyl 4-(Trifluoromethyl)phenyl C₁₅H₁₁BrF₃NO₂ 374.15 Methoxy enhances electron density vs. Br
2,4-Dibromo-6-{[2-methoxyphenyl]imino}benzenol 2,4-DiBr, 6-iminomethyl 2-Methoxyphenyl C₁₄H₁₁Br₂NO₂ 385.05 Electron-donating OCH₃ reduces electrophilicity
4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol 4-Br, 2-NHCH₂ 2,4,5-Trifluorophenyl C₁₃H₉BrF₃NO 332.12 Multiple F atoms increase polarity and H-bonding
  • Electronic Effects: The target compound’s 4-CF₃ group creates a stronger electron-withdrawing effect compared to methoxy or methyl substituents, lowering the HOMO energy and widening the HOMO-LUMO gap (4.076 eV vs. 3.52–4.07 eV in other Schiff bases) .
  • Steric Considerations: The 2,4-dibromo substitution increases steric bulk compared to mono-bromo analogs, possibly affecting binding in biological systems .

Herbicidal Activity :

  • Compounds with trifluoromethylphenyl groups (e.g., target compound) exhibit enhanced herbicidal activity due to improved membrane permeability and target binding . In contrast, methoxy-substituted analogs (e.g., ) show reduced activity against barnyard grass, highlighting the importance of halogenation .
  • The target compound’s bromine atoms may synergize with the CF₃ group to inhibit acetyl-CoA carboxylase, a common herbicide target, though specific data are pending .

Antimicrobial Potential:

  • Analogous Schiff bases with electron-withdrawing groups (e.g., 4-CF₃) demonstrate moderate antimicrobial activity, suggesting the target compound could be effective against Gram-positive bacteria .
Physicochemical Properties
  • Lipophilicity : The target compound’s logP (estimated 4.0) exceeds that of methoxy-substituted analogs (e.g., 2.8 for ), favoring lipid membrane penetration .
  • Hydrogen Bonding: The phenol -OH and imine -NH groups enable H-bonding, while CF₃ and Br reduce solubility in polar solvents compared to non-halogenated derivatives .

Biological Activity

2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol is a compound of interest due to its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological properties, including its interactions with biological targets and its effects on cellular systems.

Chemical Structure

The compound's chemical structure can be represented as follows:

C15H12Br2F3NO\text{C}_{15}\text{H}_{12}\text{Br}_2\text{F}_3\text{N}\text{O}

This structure includes:

  • Dibromo groups : Contributing to the compound's reactivity and potential biological interactions.
  • Trifluoromethyl group : Known for enhancing lipophilicity and influencing the compound's interaction with biological membranes.

Biological Activity Overview

Research has indicated that 2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol exhibits several biological activities:

  • Antioxidant Activity : The presence of the trifluoromethyl group has been associated with increased antioxidant properties, which can help in reducing oxidative stress in cells.
  • Antimicrobial Properties : Studies have shown that similar compounds with bromine and trifluoromethyl substituents possess significant antimicrobial activity against various pathogens.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, including cholinesterases and lipoxygenases, which are critical in various metabolic pathways.

Antioxidant Activity

The antioxidant capacity of 2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol was evaluated using DPPH radical scavenging assays. The results indicated a concentration-dependent scavenging effect, suggesting its potential use in preventing oxidative damage in biological systems.

Antimicrobial Studies

A series of tests were conducted to assess the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings highlight the compound's potential as an antimicrobial agent.

Enzyme Inhibition

The inhibitory effects on cholinesterases were quantified using enzyme kinetics. The IC50 values obtained for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were as follows:

EnzymeIC50 (µM)
Acetylcholinesterase19.2
Butyrylcholinesterase13.2

These results indicate that the compound could be a candidate for further development in treating conditions related to cholinergic dysfunction.

Case Studies

Several case studies have explored the biological implications of compounds similar to 2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol. For instance:

  • Study on Neuroprotection : A study demonstrated that derivatives with similar structures provided neuroprotective effects in models of neurodegeneration by modulating oxidative stress pathways.
  • Cancer Cell Line Testing : Cytotoxicity assays against breast cancer cell lines (MCF-7) showed that the compound inhibited cell proliferation in a dose-dependent manner, further supporting its potential as an anticancer agent.

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